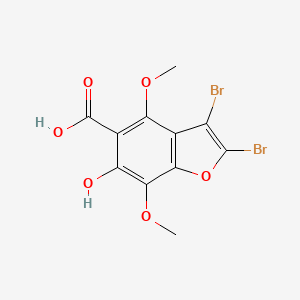

2,3-Dibromo-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid

Description

Propriétés

Numéro CAS |

88258-49-5 |

|---|---|

Formule moléculaire |

C11H8Br2O6 |

Poids moléculaire |

395.98 g/mol |

Nom IUPAC |

2,3-dibromo-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid |

InChI |

InChI=1S/C11H8Br2O6/c1-17-7-3-5(12)10(13)19-8(3)9(18-2)6(14)4(7)11(15)16/h14H,1-2H3,(H,15,16) |

Clé InChI |

VYZNVZRQTWCEKQ-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C(=C(C2=C1C(=C(O2)Br)Br)OC)O)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a precursor benzofuran compound, followed by hydroxylation and methoxylation under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing advanced chemical reactors and purification systems. The use of green chemistry principles, such as environmentally friendly solvents and catalysts, is increasingly being adopted to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dibromo-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The bromine atoms can be reduced to form debrominated derivatives.

Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that compounds related to 2,3-Dibromo-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid exhibit significant anti-inflammatory activities. A study demonstrated that derivatives of benzofuran showed promising results in inhibiting inflammation pathways, suggesting that this compound may be beneficial in treating inflammatory diseases .

Antioxidant Activity

The compound's structure allows it to act as an antioxidant. Antioxidants play a crucial role in neutralizing free radicals, which are linked to various chronic diseases. Preliminary studies suggest that 2,3-Dibromo-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid could help mitigate oxidative stress in cellular models .

Organic Synthesis

Synthesis of Benzofuran Derivatives

2,3-Dibromo-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to synthesize various benzofuran derivatives through electrophilic substitution reactions. This property is particularly valuable in developing new pharmaceuticals and agrochemicals .

Reactivity with Halogens

The compound can react with halogens to form halogenated derivatives, which may have enhanced biological activities or altered physical properties. This reactivity is essential for creating compounds with specific desired characteristics for further research and application in drug development .

Potential Anticancer Effects

Emerging studies suggest that benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest. Research into the specific effects of 2,3-Dibromo-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid on cancer cells is ongoing and shows promise for future therapeutic applications .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of benzofuran compounds. Initial findings indicate that 2,3-Dibromo-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid may protect neuronal cells from damage caused by oxidative stress and excitotoxicity, which are common in neurodegenerative diseases like Alzheimer's and Parkinson's .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Anti-inflammatory and antioxidant properties; potential use in treating chronic diseases |

| Organic Synthesis | Building block for synthesizing benzofuran derivatives; reactivity with halogens |

| Biological Activity | Potential anticancer effects; neuroprotective properties against oxidative stress |

Mécanisme D'action

The mechanism of action of 2,3-Dibromo-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity . The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions enhances its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Key Structural Analogs and Similarity Scores (CAS Registry)

Distinctive Features of the Target Compound

- Halogenation: The presence of bromine at positions 2 and 3 distinguishes it from non-halogenated analogs like 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid. Bromine increases molecular weight (~307.93 g/mol for bromine substituents alone) and may enhance electrophilic reactivity or toxicity .

- Ring Saturation : Unlike dihydrobenzofuran analogs (e.g., CAS 51939-71-0), the target compound’s unsaturated benzofuran core may confer rigidity, influencing binding affinity to biological targets .

Pharmacological Potential

- Antimicrobial Activity: Brominated furans are known for broad-spectrum antimicrobial effects, suggesting this compound could be explored in antibiotic development .

Activité Biologique

2,3-Dibromo-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid is a complex organic compound belonging to the benzofuran family. Its unique molecular structure features two bromine atoms, hydroxyl and methoxy groups, and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and potential anticancer properties.

- Molecular Formula : C₁₈H₁₈Br₂O₅

- Molecular Weight : 395.98 g/mol

- Functional Groups :

- Two bromine atoms

- Hydroxyl group (-OH)

- Methoxy groups (-OCH₃)

- Carboxylic acid (-COOH)

Antimicrobial Activity

Research indicates that 2,3-Dibromo-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Candida albicans | 100 µg/mL |

| Pseudomonas aeruginosa | 150 µg/mL |

These results suggest that the compound's halogen substituents play a crucial role in its bioactivity against these microorganisms .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory activity. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, which are crucial mediators in inflammatory responses. For instance, it was found to significantly reduce levels of TNF-alpha and IL-6 in cultured macrophages .

Anticancer Potential

Recent investigations have highlighted the potential anticancer properties of 2,3-Dibromo-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid. In a study involving various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), the compound exhibited cytotoxic effects with IC50 values indicating significant cell growth inhibition.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 18 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial load when treated with sub-MIC concentrations of the compound, suggesting its potential as a therapeutic agent for skin infections .

Case Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory effects of the compound in a murine model of acute inflammation. The administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to controls, supporting its use in managing inflammatory diseases .

Q & A

Q. What are the recommended methods for synthesizing 2,3-Dibromo-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid, and how can structural confirmation be achieved?

Methodological Answer: Synthesis typically involves bromination of a precursor molecule (e.g., a dimethoxybenzofuran scaffold) using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Protecting groups (e.g., acetyl for hydroxyl groups) may be employed to ensure regioselectivity. Post-synthesis, structural confirmation requires:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substitution patterns and functional groups.

- High-Resolution Mass Spectrometry (HRMS): For accurate molecular weight determination.

- Infrared Spectroscopy (IR): To identify hydroxyl (-OH) and carboxylic acid (-COOH) stretches.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound. Analogous methods for brominated benzofuran derivatives are documented in synthesis protocols for structurally related compounds .

Q. How should researchers analyze this compound in environmental samples, considering matrix interferences?

Methodological Answer: For trace analysis in complex matrices (e.g., wastewater or sludge):

- Solid-Phase Extraction (SPE): Use Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol and water. Adjust pH to 2–3 for optimal retention of acidic functionalities .

- Glassware Deactivation: Treat glassware with 5% dimethyldichlorosilane (DMDCS) to minimize analyte adsorption .

- Internal Standards: Isotope-labeled analogs (e.g., deuterated phenolic compounds) correct for recovery losses during extraction .

- Detection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ionization mode, with MRM transitions targeting bromine isotopes (m/z 79/81).

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

Methodological Answer: Discrepancies may arise from variations in assay conditions or compound purity. Mitigation strategies include:

- Purity Validation: Ensure >95% purity via HPLC-UV/HRMS, as impurities (e.g., residual brominating agents) can skew bioassay results .

- Orthogonal Assays: Cross-validate using multiple assays (e.g., antioxidant DPPH vs. FRAP assays) to confirm activity trends.

- Structural Analog Comparison: Reference bioactivity data from structurally similar compounds (Table 1) to identify functional group contributions .

Q. Table 1: Bioactivity Comparison of Benzofuran Derivatives

| Compound | Antioxidant Activity | Anti-inflammatory | Cytotoxicity | Source |

|---|---|---|---|---|

| Target Compound | High (predicted) | Moderate | Unknown | Theoretical |

| 4-Hydroxy-3-methoxy analog | Moderate | High | Selective | PubChem |

Q. What experimental strategies optimize regioselective bromination in the synthesis of this compound?

Methodological Answer: Regioselectivity is influenced by:

- Directing Groups: Methoxy (-OCH3) groups at positions 4 and 7 direct bromination to positions 2 and 3 via steric and electronic effects.

- Reaction Solvent: Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Temperature Control: Lower temperatures (0–5°C) reduce side reactions.

Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediates using NMR .

Q. How can computational methods predict the environmental persistence of this compound?

Methodological Answer:

- Quantitative Structure-Activity Relationship (QSAR): Use software like EPI Suite to estimate biodegradation half-lives based on bromine and methoxy substituents.

- Hydrolysis Studies: Conduct pH-dependent stability tests (e.g., at pH 4, 7, 9) to assess carboxylic acid group reactivity.

- Photodegradation Assays: Exclude UV-light degradation pathways using controlled irradiation experiments .

Q. What analytical challenges arise in quantifying this compound alongside phenolic contaminants, and how are they resolved?

Methodological Answer: Challenges include co-elution with phenolic analogs (e.g., bisphenol A) in LC-MS/MS. Solutions:

- Chromatographic Optimization: Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile to improve resolution.

- Fragmentation Patterns: Leverage bromine’s isotopic signature (m/z 79/81) for selective ion monitoring .

- Matrix-Matched Calibration: Prepare standards in sludge or wastewater extracts to account for ion suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.